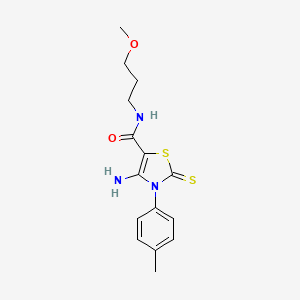![molecular formula C29H24N2O4S B11134426 3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134426.png)
3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrolone ring, and multiple aromatic groups
Preparation Methods
The synthesis of 3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Formation of the Pyrrolone Ring: The pyrrolone ring can be formed through a condensation reaction between an appropriate amine and a diketone.
Coupling of Aromatic Groups: The aromatic groups can be introduced through Suzuki-Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.
Chemical Reactions Analysis
3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic groups can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium.
Scientific Research Applications
3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components make it useful in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound’s aromatic and heterocyclic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include:
3-Hydroxy-4-methoxyphenylacetic acid: This compound shares the hydroxyl and methoxy groups but lacks the thiazole and pyrrolone rings.
Isovanillin: This compound has a similar aromatic structure but differs in its functional groups and overall complexity.
The uniqueness of 3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of multiple aromatic and heterocyclic rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C29H24N2O4S |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H24N2O4S/c1-18-6-8-21(9-7-18)25-24(27(33)28(34)31(25)29-30-14-15-36-29)26(32)22-10-12-23(13-11-22)35-17-20-5-3-4-19(2)16-20/h3-16,25,32H,17H2,1-2H3/b26-24- |
InChI Key |
FEGZHZRNYXXOLF-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC4=CC=CC(=C4)C)/O)/C(=O)C(=O)N2C5=NC=CS5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC4=CC=CC(=C4)C)O)C(=O)C(=O)N2C5=NC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11134348.png)
![2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(2-hydroxy-3-methoxypropyl)acetamide](/img/structure/B11134357.png)
![1-(4-Tert-butylphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134363.png)
![2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole](/img/structure/B11134367.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B11134375.png)
![N-(3,4-dimethoxybenzyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11134379.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide](/img/structure/B11134391.png)
![6-(2,3-Dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-YL {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B11134399.png)
![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11134423.png)
![N-[2-(naphthalen-2-yloxy)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11134427.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one](/img/structure/B11134433.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134435.png)

![6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11134443.png)
